molecular formula C8H4ClNOS B1609091 2-Chloro-benzo[e][1,3]thiazin-4-one CAS No. 7742-71-4

2-Chloro-benzo[e][1,3]thiazin-4-one

Cat. No.: B1609091
CAS No.: 7742-71-4
M. Wt: 197.64 g/mol
InChI Key: JFMUGJSJQUMREY-UHFFFAOYSA-N
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Description

2-Chloro-benzo[e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzene ring fused with a thiazine ring, with a chlorine atom attached to the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-benzo[e][1,3]thiazin-4-one can be achieved through several methods. One common approach involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . Another method includes the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with oxalyl chloride and a catalyst like dimethylformamide in dichloromethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Chloro-benzo[e][1,3]thiazin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it a promising candidate for the development of new antitubercular agents.

Properties

IUPAC Name

2-chloro-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUGJSJQUMREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395722
Record name 2-Chloro-benzo[e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7742-71-4
Record name 2-Chloro-benzo[e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one
2-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido-[1,2-a]-indol-3-yl]-3-(1-methyl-1h-indol-3-yl)maleimide
2-Chloro-benzo[e][1,3]thiazin-4-one

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